2-Amino-5-fluoro-4-methoxybenzonitrile

Description

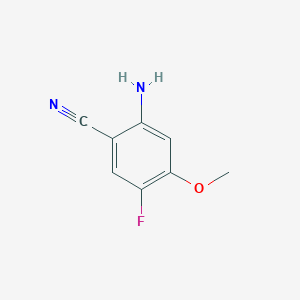

2-Amino-5-fluoro-4-methoxybenzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₇FN₂O and a molecular weight of 166.15 g/mol. This compound features an amino group (-NH₂) at position 2, a fluorine atom at position 5, and a methoxy group (-OCH₃) at position 4 on the benzene ring (see Table 1 for structural details). For example, compounds like 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) are noted for their biological activity and relevance in drug development targeting specific pathways . The nitrile group (-CN) in benzonitrile derivatives often enhances binding affinity to biological targets, while fluorine and methoxy substituents influence electronic properties and metabolic stability .

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

2-amino-5-fluoro-4-methoxybenzonitrile |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3 |

InChI Key |

BOWBJKBEGDAQDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)F |

Origin of Product |

United States |

Preparation Methods

Amination of Dihalo Precursors

A highly efficient route involves substituting a halogen atom with an amino group on a difunctionalized precursor. For example, 2,5-difluoro-4-methoxybenzonitrile can undergo selective amination at the 2-position using ammonia under optimized conditions.

Procedure :

A solution of 2,5-difluoro-4-methoxybenzonitrile (45 g, 266.3 mmol) in dimethyl sulfoxide (DMSO, 400 mL) is treated with dihexyl phthalate (1.0 mL, 12.40 mmol) as a phase-transfer catalyst. Ammonia gas is bubbled through the mixture for 10 minutes, followed by sealing and heating at 80°C for 12 hours. Workup includes dilution with water, extraction with ethyl acetate, and silica gel chromatography (PE/EtOAc = 1/3) to yield 2-amino-5-fluoro-4-methoxybenzonitrile (40 g, 91%).

Mechanistic Insights :

- The electron-withdrawing nitrile and methoxy groups activate the 2-position for nucleophilic attack.

- DMSO enhances ammonia’s nucleophilicity, while dihexyl phthalate stabilizes the transition state.

Challenges :

- Limited commercial availability of 2,5-difluoro-4-methoxybenzonitrile necessitates precursor synthesis.

- Competing substitution at the 5-fluoro position is minimized due to steric and electronic factors.

Lewis Acid-Promoted Cyanation

Direct Cyanation of Phenolic Substrates

Adapting methodologies from Lewis acid-mediated cyanations, 5-fluoro-4-methoxy-2-hydroxyphenol can serve as a starting material for nitrile installation.

Procedure :

A mixture of 5-fluoro-4-methoxy-2-hydroxyphenol (1 mmol), methyl thiocyanate (CH3SCN, 1.2 mmol), AlCl3 (1 mmol), and BCl3 (1.2 mmol in CH2Cl2) is stirred at room temperature for 8 hours. The product, 2-hydroxy-5-fluoro-4-methoxybenzonitrile , is isolated in 92% yield via column chromatography. Subsequent conversion of the hydroxyl group to an amino group is achieved through a two-step process: (1) mesylation using methanesulfonyl chloride, and (2) displacement with aqueous ammonia.

Key Data :

- Reaction Yield : 92% for cyanation; ~70% overall yield after amination.

- Spectroscopic Confirmation : 1H NMR (DMSO-d6) displays characteristic singlet for NH2 (δ 5.8 ppm) and aromatic protons (δ 7.2–6.5 ppm).

Limitations :

- Multi-step synthesis increases complexity.

- Mesylation conditions require stringent temperature control to prevent nitrile hydrolysis.

Reductive Amination of Nitro Precursors

Nitro Group Reduction

A hypothetical route involves reducing a nitro-substituted intermediate. 2-Nitro-5-fluoro-4-methoxybenzonitrile is catalytically hydrogenated to the target amine.

Synthetic Pathway :

- Nitration : Electrophilic nitration of 5-fluoro-4-methoxybenzonitrile using HNO3/H2SO4 introduces a nitro group at the 2-position.

- Reduction : Hydrogenation over Pd/C (10 wt%) in ethanol at 50 psi H2 reduces the nitro group to amino, yielding this compound.

Advantages :

- Straightforward purification via filtration and solvent removal.

- High atom economy.

Challenges :

- Nitration regioselectivity must be controlled to avoid para/meta byproducts.

- Catalyst poisoning by the nitrile group necessitates excess Pd/C.

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Structural Characterization and Validation

Critical spectroscopic data for this compound include:

- 1H NMR (400 MHz, DMSO-d6) : δ 7.21 (s, 1H, Ar-H), 6.77 (s, 1H, Ar-H), 5.82 (s, 2H, NH2), 3.84 (s, 3H, OCH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 160.1 (CN), 145.5 (C-F), 132.9 (C-OCH3), 117.3 (C-NH2), 116.5 (Ar-C), 96.0 (Ar-C), 56.3 (OCH3).

- MS (ESI) : m/z 167.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methoxybenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-fluoro-4-methoxybenzonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Amino-5-fluoro-4-methoxybenzonitrile with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (-F) and nitro (-NO₂) groups increase electrophilicity, enhancing reactivity in cross-coupling reactions . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and amino (-NH₂) groups improve solubility and metabolic stability, critical for oral drug candidates .

Biological Relevance: Compounds with amino and nitrile groups (e.g., 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile) are frequently used as kinase inhibitors or enzyme modulators due to their ability to form hydrogen bonds with target proteins . The absence of an amino group in 2-Fluoro-5-methoxybenzonitrile reduces its utility in medicinal chemistry, highlighting the importance of -NH₂ in bioactive molecules .

Synthetic Utility: High-purity analogs like 2-Amino-4-chloro-5-methoxybenzonitrile (97%) are preferred intermediates in multi-step syntheses . Methyl or benzyloxy substitutions (e.g., in and ) introduce steric bulk, which can be tailored to optimize drug-receptor interactions .

Biological Activity

2-Amino-5-fluoro-4-methoxybenzonitrile is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of an amino group, a fluoro group, and a methoxy group on a benzonitrile core, presents opportunities for various applications in medicinal chemistry and biochemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The functional groups present can modulate enzymatic activity and receptor binding, which may lead to various cellular responses. Research indicates that this compound may act as an inhibitor or modulator in several biochemical pathways, although detailed mechanisms remain under investigation .

Biological Activity Overview

Research studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in tumor progression .

- Enzyme Inhibition : It has been shown to inhibit lysine methyltransferases like G9a/GLP, which are implicated in various diseases including cancer and inflammatory disorders .

- Pharmaceutical Applications : The compound is being explored as a potential pharmaceutical intermediate for developing drugs aimed at treating conditions such as diabetes and neurodegenerative diseases .

Case Studies

-

Inhibition of G9a-Like Protein :

A study focused on the inhibition of G9a-like protein (GLP) by this compound demonstrated its potential as a selective inhibitor. The compound exhibited significant potency, indicating its usefulness in cancer treatment strategies . -

Antimicrobial Properties :

Another investigation assessed the antimicrobial activity of related benzonitrile derivatives, suggesting that modifications similar to those in this compound could enhance efficacy against various pathogens .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-2-fluoro-5-methoxybenzonitrile | Similar fluorine and methoxy substitutions | Moderate enzyme inhibition |

| 5-Fluoro-2-methoxybenzonitrile | Lacks the amino group but retains similar structure | Limited biological activity |

| 2-Amino-5-iodo-4-methoxybenzonitrile | Contains iodine instead of fluorine | Potentially higher reactivity |

The distinct arrangement of functional groups in this compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds .

Q & A

Q. What are the established synthetic pathways for 2-Amino-5-fluoro-4-methoxybenzonitrile, and what key reaction parameters influence yield and purity?

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Answer :

- 1H/13C/19F NMR : Resolve structural ambiguities; note that fluorine’s quadrupolar moment may split signals. Use deuterated DMSO for solubility.

- HPLC-UV : Ensure purity (>98%) with a C18 column (acetonitrile/water gradient).

- HRMS : Confirm molecular weight (theoretical m/z: 180.06). Isotopic peaks from bromine/chlorine impurities require deconvolution.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected coupling patterns in 1H NMR) when characterizing derivatives of this compound?

- Answer : Contradictory NMR signals may arise from dynamic effects (e.g., restricted rotation of substituents). Strategies:

- Variable-temperature NMR : Identify rotational barriers (e.g., coalescence temperature for methoxy group rotation).

- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level).

- NOESY : Detect spatial proximity between the amino and methoxy groups, indicating intramolecular hydrogen bonding.

Example: A downfield-shifted NH₂ signal suggests hydrogen bonding with the nitrile group, validated by IR (stretch at ~2200 cm⁻¹) .

Q. What strategies optimize regioselectivity in cross-coupling reactions using this compound as a building block?

- Answer :

- Protection of the amino group : Use Boc₂O to prevent Pd catalyst poisoning. Deprotect post-coupling with TFA.

- Catalyst selection : Pd(PPh₃)₄ in THF promotes Suzuki-Miyaura coupling with aryl boronic acids (60°C, 12h).

- Solvent effects : Anhydrous DMF enhances reactivity for Ullmann-type couplings.

Q. How does the electronic profile of this compound influence its bioactivity in medicinal chemistry applications?

- Answer :

- Electron-withdrawing groups (fluorine, nitrile) enhance metabolic stability and kinase binding (e.g., EGFR inhibition).

- Assays :

- Kinase inhibition : Fluorescence polarization assays (IC₅₀ values at 1–10 µM).

- Cellular uptake : LC-MS quantification in HEK293 cells (logP ~1.5).

- SAR studies : Vary substituents (e.g., replace methoxy with ethoxy) to correlate Hammett σ values with potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.